1-benzyl-4-(3-thienylmethyl)piperazine
Description
1-Benzyl-4-(3-thienylmethyl)piperazine is a piperazine derivative featuring a benzyl group at the N1-position and a 3-thienylmethyl substituent at the N4-position. Piperazine derivatives are privileged scaffolds in medicinal chemistry due to their versatility in interacting with biological targets, including neurotransmitter receptors and enzymes . The benzyl group enhances lipophilicity and membrane permeability, while the thienylmethyl substituent introduces a sulfur-containing heterocycle, which may influence electronic properties and receptor binding.
Properties
IUPAC Name |
1-benzyl-4-(thiophen-3-ylmethyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2S/c1-2-4-15(5-3-1)12-17-7-9-18(10-8-17)13-16-6-11-19-14-16/h1-6,11,14H,7-10,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLCWFRRZMKWTFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- Benzyl vs. Thienylmethyl: Benzyl groups generally improve receptor binding due to enhanced lipophilicity and π-π interactions (e.g., hA2AAR affinity in ).
- Substituent Sensitivity : Piperazine derivatives are highly sensitive to substituent modifications. For example, para-chloro or nitro groups on phenyl rings reduce 5-HT1A affinity by ~90% , suggesting that electron-withdrawing groups disrupt binding.
Solubility and Physicochemical Properties
Solubility is critical for bioavailability. Evidence from quinolone-piperazine hybrids () highlights the impact of substituents:
| Compound | Substituent (N1) | Spacer | Aqueous Solubility (μM) | pKa (Piperazine N) |
|---|---|---|---|---|
| 8a | N-phenylpiperazinyl | Direct | <20 (pH 2.0 and 6.5) | 3.8 |
| 8b | N-benzylpiperazinyl | Direct | 60–80 | ~5.0 |
| 8ac | Ethylene spacer | Ethylene | >80 | 6–7 |
Implications for 1-Benzyl-4-(3-Thienylmethyl)Piperazine :
- The direct attachment of a benzyl group (as in 8b) improves solubility compared to phenyl substituents. The thienylmethyl group, being less lipophilic than benzyl, may further enhance solubility.
- Spacer groups (e.g., ethylene) between piperazine and aromatic moieties increase pKa and solubility , but the lack of a spacer in this compound may limit its solubility compared to hybrid derivatives.
Metabolic Stability and Isosteric Replacements
Piperazine rings are metabolic hotspots. Studies on Chagas disease agents () reveal:
- Metabolites : Piperazine deethylation and N-oxidation are common metabolic pathways.
- Mitigation Strategies : Isosteric replacement with morpholine or saturated heterocycles reduces clearance.
Designer Drug Context
Piperazine derivatives like BZP and TFMPP are abused as stimulants . Capillary electrophoresis methods () can detect such compounds via migration time and UV spectral data.
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